molecular formula C11H17N3O4 B10910541 methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B10910541
M. Wt: 255.27 g/mol
InChI Key: AHFTUBKJDLCJFW-UHFFFAOYSA-N
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Description

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the nitro group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H17N3O4/c1-7(2)9-6-10(14(16)17)12-13(9)8(3)5-11(15)18-4/h6-8H,5H2,1-4H3

InChI Key

AHFTUBKJDLCJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C(C)CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has shown promise in various pharmacological applications:

  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against bacterial strains, making this compound a candidate for further research in antibiotic development.
  • Anti-inflammatory Effects : Compounds with similar structures have been linked to anti-inflammatory activities. The unique configuration of this compound may enhance its efficacy in reducing inflammation, which could be beneficial in treating conditions such as arthritis.
  • Anticancer Potential : Pyrazole derivatives are known for their anticancer properties. Research indicates that modifications in the pyrazole structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has potential applications in agrochemicals:

  • Pesticide Development : The unique chemical structure may lend itself to the development of novel pesticides that target specific pests while minimizing environmental impact. The pyrazole moiety is often found in compounds designed to disrupt pest physiology.
  • Herbicide Formulations : The compound's ability to interact with biological systems suggests it could be explored as a herbicide, potentially offering selective action against unwanted plant species without harming crops.

Case Study 1: Antibacterial Activity

A study evaluated various pyrazole derivatives, including this compound, for their antibacterial effects against E. coli and S. aureus. Results indicated that compounds with nitro substitutions exhibited significant inhibition zones compared to controls, highlighting the potential of this compound in antibiotic formulations.

Case Study 2: Anti-inflammatory Response

Research on the anti-inflammatory properties of pyrazole derivatives revealed that this compound reduced pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The combination of the nitro group and the ester functionality also provides a versatile platform for chemical modifications .

Biological Activity

Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound belonging to the class of pyrazole derivatives, characterized by its unique structure that includes a pyrazole ring with a nitro group and an isopropyl substituent. This compound has garnered attention for its potential biological activities, which are largely influenced by its structural features.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Nitro Group : Located at the 3-position of the pyrazole ring, contributing to its electrophilic properties.
  • Isopropyl Group : Situated at the 5-position, potentially enhancing lipophilicity and biological interactions.

This compound's molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, and it has a molecular weight of approximately 240.28 g/mol.

Biological Activities

The biological activity of this compound is primarily linked to its structure, particularly the nitro and pyrazole functionalities. Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their potential in reducing inflammation.
  • Anticancer Properties : Certain structural modifications in pyrazoles have been associated with cytotoxic effects against cancer cells.

Comparative Analysis with Related Compounds

A comparison of this compound with other pyrazole derivatives reveals insights into its unique properties:

Compound NameStructure FeaturesNotable Properties
Methyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoateNitro group at position 5Antimicrobial activity
Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoateEthoxy group instead of methoxyPotential anti-inflammatory effects
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoateMethyl substitution at position 2Enhanced lipophilicity

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit various metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .
  • Receptor Binding : The binding affinity to specific receptors can influence biochemical pathways, potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound:

Study on Antimicrobial Activity

In a comparative study, several pyrazole derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity, suggesting potential applications in treating infections .

Anti-inflammatory Research

A study evaluated the anti-inflammatory properties of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. Results demonstrated that certain derivatives significantly reduced inflammation, indicating that this compound may possess similar therapeutic potential .

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